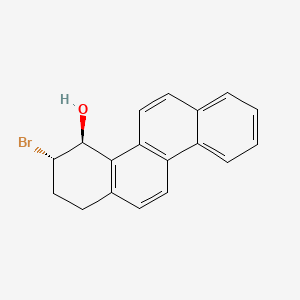
(Aminomethyl)phenylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Aminomethyl)phenylphosphinic acid: is an organophosphorus compound characterized by the presence of an aminomethyl group attached to a phenylphosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Phospha-Mannich Reaction: One common method for synthesizing (aminomethyl)phenylphosphinic acid involves the phospha-Mannich reaction. This reaction typically involves the condensation of a P-H precursor (such as hypophosphorous acid), an aldehyde, and an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.
Major Products:
Oxidation Products: Phosphonic acids and other oxidized derivatives.
Reduction Products: Phosphines and phosphine oxides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Drug Development: Due to its unique structure, this compound is explored as a potential drug candidate for various therapeutic applications.
Industry:
Mecanismo De Acción
The mechanism by which (Aminomethyl)phenylphosphinic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
(Aminomethyl)phosphonic acid: Similar in structure but lacks the phenyl group, leading to different chemical properties and applications.
Phenylphosphinic acid: Lacks the aminomethyl group, resulting in different reactivity and uses.
Uniqueness:
Structural Features: The presence of both the aminomethyl group and the phenyl group in (Aminomethyl)phenylphosphinic acid provides unique chemical properties that are not observed in similar compounds.
Applications: The combination of these functional groups allows for diverse applications in catalysis, enzyme inhibition, and material science.
Propiedades
Número CAS |
15901-08-3 |
|---|---|
Fórmula molecular |
C7H10NO2P |
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
aminomethyl(phenyl)phosphinic acid |
InChI |
InChI=1S/C7H10NO2P/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6,8H2,(H,9,10) |
Clave InChI |
JYVWZHOGCZHONC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


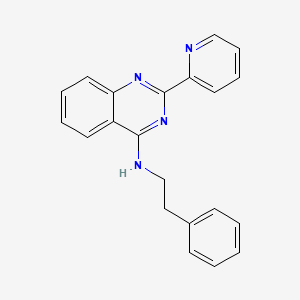
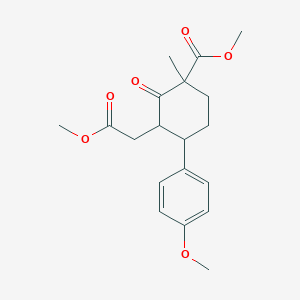
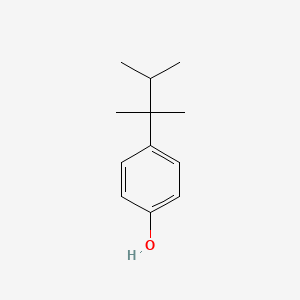
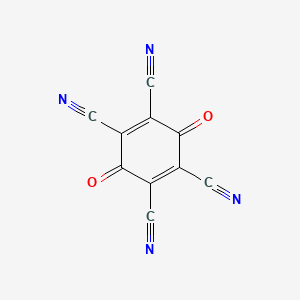
![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)
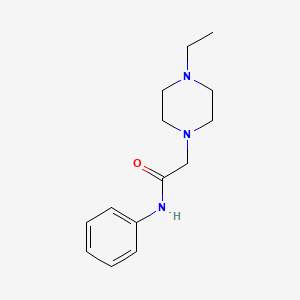

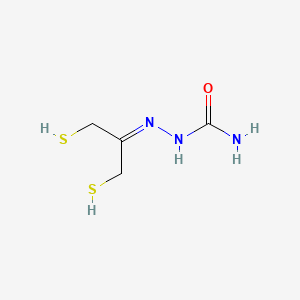
![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)
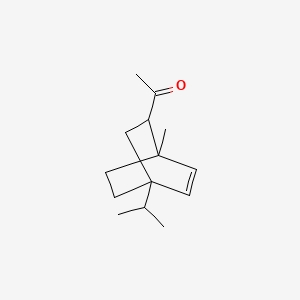
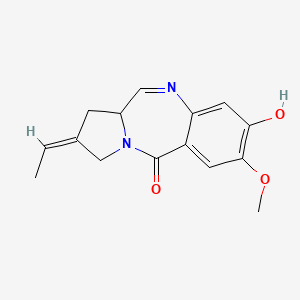
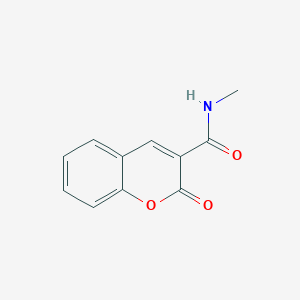
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)
